1,1'-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione: is a chemical compound with the molecular formula C18H30N4O4 and a molecular weight of 366.46 g/mol . It is characterized by its unique structure, which includes two imidazolidine-2,4-dione rings connected by a dodecane chain. This compound is achiral and does not exhibit optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione typically involves the reaction of dodecanediamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the bisimidazolidine structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazolidine derivatives .
Scientific Research Applications
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis, inhibition, or signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione
- 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione
- 1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide
Uniqueness
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione is unique due to its long dodecane chain, which imparts specific physical and chemical properties.
Properties
CAS No. |
94134-11-9 |
---|---|
Molecular Formula |
C18H30N4O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[12-(2,4-dioxoimidazolidin-1-yl)dodecyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H30N4O4/c23-15-13-21(17(25)19-15)11-9-7-5-3-1-2-4-6-8-10-12-22-14-16(24)20-18(22)26/h1-14H2,(H,19,23,25)(H,20,24,26) |
InChI Key |
BMYCTFIMDMGMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCCCCCCCCCCCN2CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.